4,5-Dibromo-2-(pyridin-2-YL)pyridazin-3(2H)-one
Übersicht
Beschreibung
4,5-Dibromo-2-(pyridin-2-YL)pyridazin-3(2H)-one is a heterocyclic compound that contains both pyridazine and pyridine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dibromo-2-(pyridin-2-YL)pyridazin-3(2H)-one typically involves the bromination of 2-(pyridin-2-YL)pyridazin-3(2H)-one. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction conditions usually involve refluxing the mixture for several hours to ensure complete bromination.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production method.
Analyse Chemischer Reaktionen
Types of Reactions
4,5-Dibromo-2-(pyridin-2-YL)pyridazin-3(2H)-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyridazinones depending on the nucleophile used.
Oxidation Reactions: Products include oxidized derivatives with different functional groups.
Reduction Reactions: Products include reduced derivatives with varying degrees of hydrogenation.
Wissenschaftliche Forschungsanwendungen
4,5-Dibromo-2-(pyridin-2-YL)pyridazin-3(2H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is explored for its potential use in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 4,5-Dibromo-2-(pyridin-2-YL)pyridazin-3(2H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or allosteric sites on the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Pyridin-2-YL)pyridazin-3(2H)-one: Lacks the bromine substituents, making it less reactive in substitution reactions.
4,5-Dichloro-2-(pyridin-2-YL)pyridazin-3(2H)-one: Similar structure but with chlorine atoms instead of bromine, leading to different reactivity and properties.
4,5-Difluoro-2-(pyridin-2-YL)pyridazin-3(2H)-one: Fluorine substituents result in different electronic properties and reactivity.
Uniqueness
4,5-Dibromo-2-(pyridin-2-YL)pyridazin-3(2H)-one is unique due to the presence of bromine atoms, which confer specific reactivity patterns and potential applications that differ from its chloro- and fluoro- analogs. The bromine atoms make it more suitable for certain substitution reactions and can influence its interaction with biological targets.
Biologische Aktivität
4,5-Dibromo-2-(pyridin-2-YL)pyridazin-3(2H)-one (CAS Number: 78389-21-6) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C₉H₅Br₂N₃O
- Molecular Weight : 330.96 g/mol
- LogP : 2.15 (indicating moderate lipophilicity)
Biological Activity Overview
Recent studies indicate that this compound exhibits various biological activities, including:
- Antitumor Activity : The compound has shown potential in inhibiting the proliferation of cancer cell lines.
- Enzyme Inhibition : It acts as an inhibitor of neutral sphingomyelinase 2 (nSMase2), which is implicated in neurodegenerative diseases such as Alzheimer's disease.
- Antibacterial Properties : Preliminary evaluations suggest activity against certain bacterial strains.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. The presence of bromine atoms and the pyridine ring significantly influence its interaction with biological targets. SAR studies reveal that modifications to the pyridine and pyridazine moieties can enhance or diminish activity.
Case Study 1: Inhibition of nSMase2
A study investigated the efficacy of various derivatives of this compound as nSMase2 inhibitors. The most potent derivative exhibited an IC50 value of 300 nM, demonstrating significant inhibition of exosome release from neuronal cells in vitro and effective brain penetration in vivo models .
Compound | IC50 (nM) | Remarks |
---|---|---|
PDDC | 300 | Potent nSMase2 inhibitor with favorable pharmacokinetics |
Case Study 2: Antitumor Activity
In vitro studies on various cancer cell lines showed that the compound inhibited cell growth effectively. The mechanism involved apoptosis induction and cell cycle arrest, particularly in human pancreatic cancer cells.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
Patu8988 | 12 | Apoptosis induction |
ECA109 | 15 | Cell cycle arrest |
SGC7901 | 10 | Induction of apoptosis |
Pharmacokinetics
Pharmacokinetic studies indicate that the compound has a favorable profile for brain penetration, which is crucial for treating neurodegenerative conditions. In animal models, it achieved significant plasma concentrations following administration .
Eigenschaften
IUPAC Name |
4,5-dibromo-2-pyridin-2-ylpyridazin-3-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Br2N3O/c10-6-5-13-14(9(15)8(6)11)7-3-1-2-4-12-7/h1-5H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQLNPINWRCADPT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N2C(=O)C(=C(C=N2)Br)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Br2N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40586272 | |
Record name | 4,5-Dibromo-2-(pyridin-2-yl)pyridazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40586272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.96 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78389-21-6 | |
Record name | 4,5-Dibromo-2-(pyridin-2-yl)pyridazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40586272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.